molecular formula C3H6O3 B583794 DL-[1,3-13C2]Glyceraldehyde CAS No. 478529-53-2

DL-[1,3-13C2]Glyceraldehyde

Cat. No.: B583794
CAS No.: 478529-53-2
M. Wt: 92.063
InChI Key: MNQZXJOMYWMBOU-ZDOIIHCHSA-N
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Description

DL-[1,3-13C2]Glyceraldehyde is a compound in which the hydrogen atoms at positions 1 and 3 are replaced by the carbon-13 isotope. This isotopically labeled compound has the chemical formula C3H6O3 and is a derivative of glyceraldehyde, a simple monosaccharide. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DL-[1,3-13C2]Glyceraldehyde typically involves the reaction of carbon-13 labeled hydroacetaldehyde with appropriate reagents. One common method is to use carbon-13 labeled carbon dioxide and a reducing agent to synthesize the compound . The reaction conditions often include basic or acidic environments, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of isotopically labeled starting materials and controlled reaction conditions ensures the consistent production of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

DL-[1,3-13C2]Glyceraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Condensation: Basic conditions (e.g., sodium hydroxide) are often employed for aldol condensation reactions.

Major Products Formed

Scientific Research Applications

DL-[1,3-13C2]Glyceraldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:

Mechanism of Action

The mechanism of action of DL-[1,3-13C2]Glyceraldehyde involves its participation in various biochemical reactions. As a labeled compound, it allows researchers to track its incorporation and transformation in metabolic pathways. The molecular targets include enzymes involved in glycolysis and other metabolic processes, where it acts as a substrate or intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-[1,3-13C2]Glyceraldehyde is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool for studying complex biochemical processes .

Biological Activity

DL-[1,3-13C2]Glyceraldehyde is a stable isotopic form of glyceraldehyde that has garnered interest in various biological studies due to its unique properties and applications in metabolic research. Glyceraldehyde is a three-carbon sugar and plays a crucial role in several metabolic pathways, including glycolysis and the Calvin cycle. This article reviews the biological activity of this compound, focusing on its metabolic implications, mechanisms of action, and relevant case studies.

Metabolic Pathways

Glyceraldehyde participates in key metabolic pathways:

  • Glycolysis : It is an intermediate in glycolysis, where it is converted into glyceraldehyde-3-phosphate (G3P) by the enzyme triose phosphate isomerase.
  • Pentose Phosphate Pathway : Glyceraldehyde can also be involved in the pentose phosphate pathway, contributing to nucleotide synthesis and cellular redox balance.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiglycolytic Activity : Research indicates that glyceraldehyde effectively preserves glucose concentrations in blood samples by inhibiting glycolysis. A study demonstrated that a concentration of 0.9 mmol/L of DL-Glyceraldehyde maintained glucose levels for up to 8 hours at room temperature, significantly reducing glucose loss compared to controls .
  • Inhibition of Enzymatic Activity : The L-isomer of glyceraldehyde has been shown to inhibit hexokinase activity by forming sorbose-1-phosphate, which acts as an inhibitor . This inhibition can alter glucose metabolism and potentially influence energy production in cells.

Study 1: Preservation of Glucose Concentrations

A clinical study evaluated the effectiveness of DL-Glyceraldehyde in preserving glucose concentrations in whole blood samples. The results indicated that the racemic mixture (DL-GA) significantly inhibited glycolytic loss of glucose over an 8-hour period, with the L-isomer being primarily responsible for this effect. This finding has implications for clinical practices regarding blood sample handling and glucose measurement .

Study 2: Hyperpolarized 13C Magnetic Resonance Spectroscopy

In a metabolic study using hyperpolarized (HP) 13C magnetic resonance spectroscopy, researchers explored the metabolic fluxes involving glyceraldehyde derivatives in liver tissues from knockout mouse models. The study found that alterations in pyruvate metabolism were observable through changes in glyceraldehyde metabolism, highlighting the utility of isotopically labeled compounds in tracing metabolic pathways .

Data Tables

Parameter This compound Control (No Additive)
Initial Glucose Concentration (mmol/L)5.05.0
Glucose Loss after 8 hours (%)2%38%
Effective Concentration (mmol/L)0.9N/A

Properties

IUPAC Name

2,3-dihydroxy(1,3-13C2)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.063 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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